molecular formula C8H10ClN3 B600133 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride CAS No. 173159-45-0

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Cat. No. B600133
CAS RN: 173159-45-0
M. Wt: 183.639
InChI Key: KAHZHPQAMUDHSL-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (MIPH) is an organic compound belonging to the class of heterocyclic compounds, and is a derivative of imidazopyridine. It is an important research chemical that is widely used in the scientific community due to its unique properties and potential applications. MIPH has been studied extensively, and is used in a variety of scientific fields, including medicinal chemistry, pharmacology, biochemistry, and toxicology.

Scientific Research Applications

Synthesis and Biological Activity

A study by Vilchis-Reyes et al. (2010) outlined the synthesis of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. This research demonstrated the compound's utility in creating cytotoxic agents, revealing its potential in developing cancer therapeutics. The derivatives exhibited activity against cyclin-dependent kinases (CDKs), highlighting a path toward creating more effective and selective inhibitors for cancer treatment (Vilchis-Reyes et al., 2010).

Catalysis and Chemical Transformations

Mohan et al. (2013) reported on the "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes for synthesizing methylimidazo[1,2-a]pyridines. This research underscores the chemical's role in facilitating environmentally friendly and efficient synthetic routes for constructing heterocyclic compounds, which are crucial in pharmaceutical development (Mohan et al., 2013).

Microwave-Assisted Synthesis

Abdel Hameed et al. (2017) explored a catalyst-free, microwave-assisted synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives through a one-pot multicomponent reaction. This methodology highlights the compound's adaptability in creating diverse chemical structures efficiently and with high atom economy, beneficial for rapid compound library generation for drug discovery (Abdel Hameed et al., 2017).

Reactivity and Molecular Hybridization

Konaté et al. (2021) conducted a DFT study to identify dimerization sites within the imidazo[1,2-a]pyridinyl-chalcone series, a crucial step for understanding the molecular behavior and facilitating the design of novel compounds with enhanced biological activities. This work is significant for organic synthesis and medicinal chemistry, where hybridization strategies are employed to improve therapeutic systems' efficacy (Konaté et al., 2021).

Environmental Sustainability

Bhutia et al. (2020) demonstrated an iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media. This study highlights the role of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride in developing green chemistry protocols, emphasizing its use in water as a solvent and the potential for upscaling to industrial applications (Bhutia et al., 2020).

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-6-5-11-4-2-3-7(9)8(11)10-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZHPQAMUDHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671922
Record name 2-Methylimidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

CAS RN

173159-45-0
Record name 2-Methylimidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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